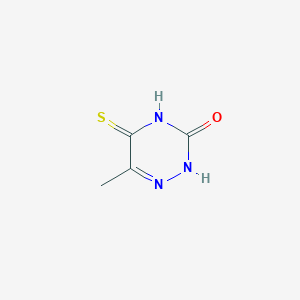

6-methyl-5-thioxo-2H,4H-1,2,4-triazin-3-one

Vue d'ensemble

Description

“6-methyl-5-thioxo-2H,4H-1,2,4-triazin-3-one” is a heterocyclic compound . It belongs to a special class of compounds that possess triazine and tetrazine moieties . These compounds are building blocks and have provided a new dimension to the design of biologically important organic molecules .

Synthesis Analysis

The synthesis of such compounds involves various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method . Notably, the triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of triazine and tetrazine moieties . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis

The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .Applications De Recherche Scientifique

Synthesis and Material Applications

6-methyl-5-thioxo-2H,4H-1,2,4-triazin-3-one serves as a precursor for the synthesis of various derivatives with potential applications in material science and organic synthesis. For example, the solvent-free microwave synthesis of (aryl and heteroaryl-methylene)-amino derivatives of this compound has been demonstrated, highlighting its utility in the generation of compounds with potential application in crystal engineering and material science due to the characterization of their crystal structures (Tabatabaee et al., 2007). Additionally, its derivatives have been studied for regioselective synthesis via gas-phase pyrolysis, indicating its versatility in chemical synthesis and the potential for creating biologically active triazines (Al-Etaibi et al., 2004).

Photovoltaic Applications

The chemical transformation of this compound has been used to produce novel compounds for photovoltaic device applications. Spectroscopic and DFT investigations of a specific derivative showed potential for use in photovoltaic devices due to its desirable optical properties and electron density, suggesting the role of such derivatives in enhancing solar energy conversion (Halim et al., 2018).

Analytical and Sensor Applications

A study has developed an ytterbium(III) PVC membrane electrode employing a derivative of this compound as an ionophore. This electrode showed excellent selectivity and response for Yb(3+) ions, indicating its potential application in analytical chemistry for the selective detection of specific ions in various samples (Zamani et al., 2007).

Corrosion Inhibition

The compound has also been investigated for its corrosion inhibition properties, where derivatives have shown efficacy in inhibiting mild steel corrosion in acidic environments. The studies reveal the potential of these derivatives as corrosion inhibitors, which could have significant industrial applications, particularly in extending the life of metal structures and components (John et al., 2017).

Mécanisme D'action

Target of Action

1,2,4-triazine derivatives, to which this compound belongs, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . The specific targets can vary depending on the exact structure of the derivative.

Mode of Action

It is likely that the compound interacts with its targets through key interactions involved in binding . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific pathway and the context of the biochemical system.

Result of Action

Given the biological activities exhibited by 1,2,4-triazine derivatives, it is likely that the compound could have significant effects at the molecular and cellular level .

Propriétés

IUPAC Name |

6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-2-3(9)5-4(8)7-6-2/h1H3,(H2,5,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZQRZAHVJVJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362567 | |

| Record name | F3097-0464 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98213-64-0 | |

| Record name | F3097-0464 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060803.png)

![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060805.png)

![4-(4-([tert-Butyl(dimethyl)silyl]oxy)phenyl)-2-methylnicotinonitrile](/img/structure/B3060806.png)

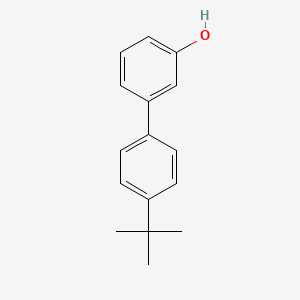

![4'-(Benzyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B3060813.png)

![3'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3060819.png)

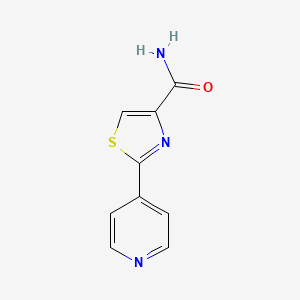

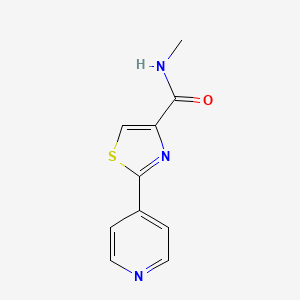

![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)